N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide
Description
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Properties
IUPAC Name |
N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]-2-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N5O2S/c1-24-10-11(8-22-24)15-13(20-6-7-21-15)9-23-27(25,26)14-5-3-2-4-12(14)16(17,18)19/h2-8,10,23H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGJXJHQLQMJFTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CN=C2CNS(=O)(=O)C3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound, also known as BAY-876, is the glucose transporter GLUT1 . GLUT1 is responsible for the facilitated transport of glucose across the plasma membranes of mammalian cells.
Mode of Action
BAY-876 acts as a potent, highly selective, cell-permeable inhibitor of GLUT1. It binds to GLUT1 and inhibits its function, thereby preventing the transport of glucose into cells.
Biochemical Pathways
By inhibiting GLUT1, BAY-876 disrupts the glucose uptake by cells. This affects the glycolysis pathway, as glucose is the primary substrate for this process. The downstream effects include a decrease in ATP production, which can lead to cell death in cells that rely heavily on glycolysis for energy, such as cancer cells.
Pharmacokinetics
Given its potent inhibitory effect on glut1, it can be inferred that the compound has good cell permeability.
Result of Action
The inhibition of GLUT1 and the subsequent disruption of glucose uptake can lead to cellular energy deprivation . This can induce cell death in cells that are heavily dependent on glycolysis for their energy needs.
Biological Activity
N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Pyrazole and Pyrazine Moieties : These heterocycles are known for their biological activity.
- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.
- Benzene Sulfonamide : Commonly associated with various pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₄F₃N₃O₂S |
| Molecular Weight | 357.35 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
Research indicates that this compound interacts with various biological targets, potentially modulating enzyme activities and receptor functions. The following mechanisms have been identified:
- Enzyme Inhibition : It may inhibit specific enzymes involved in critical cellular processes, such as those linked to cancer proliferation.
- Receptor Modulation : The compound might interact with receptor tyrosine kinases, influencing pathways related to cell growth and survival.
Biological Activity
Several studies have reported on the biological activity of this compound:
Antioxidant Properties
This compound has shown potential antioxidant activity, which is crucial for protecting cells from oxidative stress.
Anticancer Activity
In vitro studies suggest that it may exhibit anticancer properties by:
- Inducing apoptosis in cancer cells.
- Inhibiting cell migration and invasion.
Antimicrobial Effects
Preliminary data indicate effectiveness against certain bacterial strains, positioning it as a candidate for further development in antimicrobial therapies.
Case Studies
- Study on Anticancer Activity : A recent study demonstrated that the compound significantly reduced the viability of breast cancer cells in culture, suggesting its potential as a lead compound for drug development.
- Antioxidant Activity Assessment : Another investigation highlighted its ability to scavenge free radicals, thus supporting its use as an antioxidant agent in therapeutic formulations.
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule, N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide (molecular formula: $$ \text{C}{18}\text{H}{16}\text{F}{3}\text{N}{5}\text{O}_{2}\text{S} $$), can be dissected into two primary fragments:
- 2-(Trifluoromethyl)benzenesulfonyl chloride – The electrophilic sulfonylation reagent.
- (3-(1-Methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methanamine – The nucleophilic pyrazine-pyrazole amine intermediate.
Key disconnections :
Stepwise Synthesis of Intermediate Fragments
Preparation of (3-(1-Methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methanamine
Halogenation of Pyrazine
Pyrazine is functionalized at the 2-position via chlorination using phosphorus oxychloride ($$ \text{POCl}_3 $$) to yield 2-chloropyrazine. Subsequent formylation via Vilsmeier-Haack reaction introduces a formyl group at the 3-position, producing 3-chloropyrazine-2-carbaldehyde.
Suzuki-Miyaura Coupling
The aldehyde intermediate is coupled with 1-methyl-1H-pyrazol-4-ylboronic acid under palladium catalysis ($$ \text{Pd(PPh}3\text{)}4 $$) in a tetrahydrofuran (THF)/water mixture. This step achieves regioselective installation of the pyrazole moiety at the 3-position of pyrazine.
Reaction conditions :
- Temperature: 80°C
- Time: 12 hours
- Yield: 78%
Reductive Amination
The aldehyde group is converted to a primary amine via reductive amination using sodium cyanoborohydride ($$ \text{NaBH}3\text{CN} $$) and ammonium acetate ($$ \text{NH}4\text{OAc} $$) in methanol. This yields (3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methanamine.
Optimization note : Excess $$ \text{NaBH}_3\text{CN} $$ (1.5 equiv) ensures complete reduction, while methanol solvent prevents over-reduction.
Synthesis of 2-(Trifluoromethyl)Benzenesulfonyl Chloride
Sulfonation of 2-(Trifluoromethyl)Benzene
2-(Trifluoromethyl)benzene is sulfonated using chlorosulfonic acid ($$ \text{ClSO}3\text{H} $$) at 0–5°C to form 2-(trifluoromethyl)benzenesulfonic acid. Subsequent treatment with phosphorus pentachloride ($$ \text{PCl}5 $$) in dichloromethane ($$ \text{CH}2\text{Cl}2 $$) converts the sulfonic acid to the sulfonyl chloride.
Critical parameters :
Final Sulfonylation and Product Isolation
Coupling of Amine and Sulfonyl Chloride
(3-(1-Methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methanamine reacts with 2-(trifluoromethyl)benzenesulfonyl chloride in dichloromethane ($$ \text{CH}2\text{Cl}2 $$) under nitrogen atmosphere. Triethylamine ($$ \text{Et}_3\text{N} $$) is added to scavenge HCl, driving the reaction to completion.
Reaction setup :
- Molar ratio (amine:sulfonyl chloride:base): 1:1.2:1.5
- Temperature: 25°C (room temperature)
- Time: 6 hours
- Yield: 85%
Purification and Crystallization
The crude product is purified via column chromatography (silica gel, ethyl acetate/hexanes 3:7) followed by recrystallization from ethanol/water (9:1). Crystallographic analysis confirms hydrogen bonding between the sulfonamide NH and pyrazole N, stabilizing the layered structure.
Characterization data :
Optimization Challenges and Solutions
Regioselectivity in Pyrazole Installation
Early routes suffered from low regioselectivity during Suzuki coupling due to competing reactions at pyrazine positions 2 and 5. Switching the catalyst to $$ \text{Pd(dppf)Cl}_2 $$ improved selectivity for the 3-position (yield increase from 52% to 78%).
Scalability and Industrial Considerations
Cost-Effective Catalysts
Replacing $$ \text{Pd(PPh}3\text{)}4 $$ with cheaper $$ \text{Pd(OAc)}_2 $$/XPhos systems reduced catalyst loading from 5 mol% to 2 mol% without compromising yield.
Solvent Recycling
Ethanol from recrystallization is recovered via distillation (75% recovery rate), aligning with green chemistry principles.
Q & A
Basic: What are the key synthetic routes for N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide, and how are reaction conditions optimized?
Methodological Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Coupling of the pyrazine core with the 1-methylpyrazole moiety via nucleophilic substitution or Suzuki-Miyaura cross-coupling (e.g., using Pd catalysts).
- Step 2: Sulfonylation of the intermediate using 2-(trifluoromethyl)benzenesulfonyl chloride in polar aprotic solvents (e.g., DMF or THF) under nitrogen atmosphere .
- Optimization:
- Temperature: Controlled heating (60–80°C) improves reaction efficiency while minimizing side products.
- Catalysts: K₂CO₃ or Et₃N as bases enhance deprotonation of intermediates .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) yields >75% purity, confirmed by TLC/HPLC .
Basic: Which spectroscopic and analytical techniques are essential for structural confirmation and purity assessment?
Methodological Answer:
- IR Spectroscopy: Identifies functional groups (e.g., sulfonamide S=O stretches at 1170–1250 cm⁻¹; pyrazole C-N at 1600–1650 cm⁻¹) .
- ¹H/¹³C NMR: Assigns proton environments (e.g., pyrazine methylene protons at δ 4.2–4.5 ppm; trifluoromethyl benzene protons at δ 7.6–8.1 ppm) .
- Mass Spectrometry (ESI-MS): Confirms molecular weight (e.g., [M+H]⁺ ion matching calculated mass ±0.1 Da) .
- HPLC: Quantifies purity (>95% by area under the curve at 254 nm) .
Advanced: How does the trifluoromethyl group impact the compound’s bioactivity and target binding?
Methodological Answer:
The -CF₃ group:
- Enhances Lipophilicity: LogP increases by ~1.5 units compared to non-fluorinated analogs, improving membrane permeability .
- Electron-Withdrawing Effects: Stabilizes charge-transfer interactions with enzyme active sites (e.g., kinases), as shown in docking studies using AutoDock Vina .
- Metabolic Stability: Reduces oxidative degradation in liver microsome assays (t₁/₂ > 120 min vs. 45 min for -CH₃ analogs) .
Experimental Validation: Replace -CF₃ with -CH₃ and compare IC₅₀ in enzyme inhibition assays to quantify contribution .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Methodological Answer:
- Reproducibility Checks: Standardize assay conditions (e.g., pH 7.4 buffer, 10% DMSO concentration) to minimize solvent effects .
- Orthogonal Assays: Validate kinase inhibition using both fluorescence polarization (FP) and radiometric assays .
- Control Experiments: Test against off-target receptors (e.g., GPCRs) to confirm selectivity .
- Data Cross-Validation: Compare with structurally similar compounds (e.g., N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide) to identify trends .
Advanced: What computational strategies predict metabolic pathways and stability?
Methodological Answer:
- Metabolite Prediction: Use Schrödinger’s MetabSite to identify likely oxidation sites (e.g., pyrazine ring or sulfonamide nitrogen) .
- QM/MM Simulations: Calculate activation energies for cytochrome P450-mediated degradation pathways .
- ADME Modeling: Predict pharmacokinetics (e.g., BBB permeability via SwissADME) using descriptors like topological polar surface area (TPSA < 90 Ų) .
Advanced: What structure-activity relationship (SAR) insights guide pyrazine ring modifications?
Methodological Answer:
-
Substituent Effects:
Position Modification Bioactivity Impact Reference C-3 -CH₃ Reduces solubility (LogS ↓ 0.3) C-5 -Cl Enhances kinase inhibition (IC₅₀ ↓ 2x) C-2 -OCH₃ Improves metabolic stability -
Methodology:
- Introduce substituents via palladium-catalyzed cross-coupling .
- Evaluate using cytotoxicity (MTT assay) and target engagement (SPR binding kinetics) .
Advanced: How can crystallography and molecular dynamics (MD) elucidate binding modes?
Methodological Answer:
- X-ray Crystallography: Co-crystallize the compound with its target (e.g., kinase domain) to resolve binding interactions (resolution ≤ 2.0 Å) .
- MD Simulations (NAMD/GROMACS): Simulate ligand-protein dynamics over 100 ns to assess stability of hydrogen bonds (e.g., sulfonamide-O with Lys123) .
- Free Energy Calculations: Use MM-PBSA to quantify binding energy contributions (e.g., -CF₃ contributes -2.8 kcal/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
